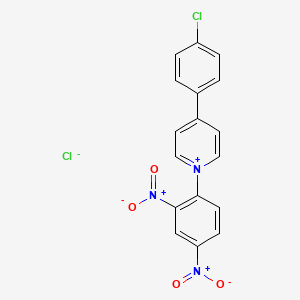
1-Methylethyl 3-Chloro-4-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylethyl 3-Chloro-4-methylbenzoate, also known as Isopropyl 3-Chloro-4-methylbenzoate, is a chemical compound with the molecular formula C₁₁H₁₃ClO₂ and a molecular weight of 212.67 g/mol . This compound is primarily used as an intermediate in the synthesis of various agrochemicals, including pesticides like Flometoquin .
Méthodes De Préparation
The synthesis of 1-Methylethyl 3-Chloro-4-methylbenzoate typically involves esterification reactions. One common method includes the reaction of 3-Chloro-4-methylbenzoic acid with isopropanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester . Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Methylethyl 3-Chloro-4-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common reagents used in these reactions include strong acids or bases for hydrolysis, and nucleophiles such as amines or thiols for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Methylethyl 3-Chloro-4-methylbenzoate is widely used in scientific research, particularly in the fields of chemistry and agrochemistry. It serves as an intermediate in the synthesis of pesticides like Flometoquin, which is used to control insect pests in agriculture . Additionally, it is used in the formulation of other insecticidal compositions containing active ingredients such as flometoquin and anabasine . Its role as a building block in organic synthesis makes it valuable for developing new chemical entities and studying reaction mechanisms.
Mécanisme D'action
The mechanism of action of 1-Methylethyl 3-Chloro-4-methylbenzoate is primarily related to its role as an intermediate in the synthesis of active agrochemical compounds. For instance, in the synthesis of Flometoquin, the compound undergoes further chemical transformations to produce the active pesticide. The molecular targets and pathways involved depend on the specific agrochemical being synthesized and its mode of action against pests .
Comparaison Avec Des Composés Similaires
1-Methylethyl 3-Chloro-4-methylbenzoate can be compared with other similar compounds such as:
Methyl 3-Chloro-4-methylbenzoate: This compound has a similar structure but with a methyl ester group instead of an isopropyl ester group.
Ethyl 3-Chloro-4-methylbenzoate: Similar to the methyl ester, but with an ethyl ester group.
Propyl 3-Chloro-4-methylbenzoate: Similar to the isopropyl ester but with a straight-chain propyl group.
Propriétés
Formule moléculaire |
C11H13ClO2 |
|---|---|
Poids moléculaire |
212.67 g/mol |
Nom IUPAC |
propan-2-yl 3-chloro-4-methylbenzoate |
InChI |
InChI=1S/C11H13ClO2/c1-7(2)14-11(13)9-5-4-8(3)10(12)6-9/h4-7H,1-3H3 |
Clé InChI |
RODCVSHNESCUTL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(=O)OC(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxy-6-methoxy-2-[2-(4-methoxyphenyl)ethyl]-3H-isoindol-1-one](/img/structure/B13436019.png)

![2-[5-Hydroxy-6-oxo-1-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydropyridin-4-yl]-2-oxoacetic acid](/img/structure/B13436028.png)



![1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B13436063.png)
![4-Cyano-4-[4-methoxy-3-(4-phenoxybutoxy)phenyl]cyclohexane-1-carboxylic acid](/img/structure/B13436065.png)
![1-(2,3-Dihydro[2,4'-bibenzo[b]thiophen]-4-yl)-piperazine](/img/structure/B13436068.png)



